2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O3/c20-11-5-3-4-10(8-11)15-13(9-21)18(22)25-17-12-6-1-2-7-14(12)24-19(23)16(15)17/h1-8,15H,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXPIYAYBPEBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385559 | |
| Record name | 2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5274-14-6 | |
| Record name | 2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component condensation reaction, which includes the reaction of 4-hydroxy-2H-chromen-2-one, 3-fluorobenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine under reflux conditions in ethanol . This method is known for its efficiency and high yield.
Chemical Reactions Analysis
2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Scientific Research Applications
2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inducing cell cycle arrest and apoptosis in cancer cells.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent dyes and optical brighteners.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds with various biological activities.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with molecular targets such as DNA and proteins. It can induce apoptosis by causing phosphatidylserine translocation to the membrane surface, a marker for apoptosis . Additionally, it can inhibit cell cycle progression, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
The 4-position substituent significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-withdrawing groups (e.g., -Cl, -NO$_2$, -F) generally increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- Bulkier substituents (e.g., 1-naphthyl) may reduce solubility but enhance binding to hydrophobic targets like HIV reverse transcriptase .
Structure-Activity Relationships (SAR)
Antiviral Activity
- The 1-naphthyl analog (compound 6 in ) demonstrated anti-HIV activity with IC$_{50}$ values <10 μM, attributed to its planar structure facilitating interactions with the hydrophobic NNRTI pocket of HIV reverse transcriptase .
- By contrast, the 3-FP compound lacks reported antiviral data, but its fluorine atom may enhance metabolic stability compared to chloro or nitro analogs .
Anticancer and Antiproliferative Activity
- The 3-nitrophenyl analog (compound B in ) inhibited mitosis by disrupting microtubule assembly, with IC$_{50}$ values in the nanomolar range against multiple cancer cell lines .
- AMPC (a pyridinyl-substituted analog in ) inhibited TFF3 dimerization, suppressing PI3K/AKT and MAPK signaling in ER+ breast cancer cells .
DNA Interaction
Physicochemical Properties
Spectral Data
- IR Spectroscopy : All analogs show characteristic NH$_2$, C≡N, and C=O peaks. The 3-FP compound exhibits a distinct C-F stretch at ~1100 cm$^{-1}$ .
- NMR Spectroscopy: The 3-fluorophenyl group in the 3-FP compound causes deshielding of adjacent protons, shifting aromatic signals upfield compared to non-fluorinated analogs .
Solubility and Crystallinity
- The 4-methoxyphenyl analog forms a 1:1 co-crystal with acetic acid, enhancing solubility in polar solvents .
Biological Activity
2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound belonging to the pyranochromene family. Its unique structure and functional groups contribute to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H11FN2O3, with a molecular weight of 334.3 g/mol. The compound features a pyranochromene core structure that is known for its pharmacological potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. A notable study synthesized a series of related compounds and tested them against eight human tumor cell lines, revealing significant antiproliferative activity (IC50 values in the low micromolar range) for several derivatives.
Table 1: Antiproliferative Activity of Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1a | HT-29 (Colon) | 0.5 |
| 1c | HCT116 (Colon) | 0.4 |
| 1j | EA.hy926 (Endothelial) | 0.15 |
| 1f | MCF-7 (Breast) | >10 |
| 1h | KB-V1 (Cervical) | >10 |
The 3-bromo-4-methoxyphenyl derivative exhibited particularly high activity against HT-29 cells, indicating a correlation between specific substitutions on the phenyl ring and enhanced biological activity.
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Microtubule Disruption : The compound disrupts microtubule dynamics, leading to mitotic arrest.
- Centrosome De-clustering : It induces centrosome de-clustering, which is critical for proper cell division.
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, effectively halting proliferation.
- Apoptosis Induction : It promotes apoptosis by activating pathways that lead to phosphatidylserine translocation to the membrane surface, a hallmark of programmed cell death.
Case Studies and Research Findings
A comprehensive study published in Nature Communications revealed that derivatives of pyranochromene compounds exhibited not only anticancer properties but also antiangiogenic effects both in vitro and in vivo. These findings suggest that the compound could be further developed as a dual-action therapeutic agent targeting tumor growth and angiogenesis.
In Vivo Studies
In vivo experiments demonstrated that certain derivatives effectively reduced tumor growth in xenograft models, showcasing their potential as therapeutic agents. The antiangiogenic properties were assessed using endothelial cell migration assays and chick chorioallantoic membrane (CAM) assays.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is typically synthesized via multi-component reactions (MCRs) involving 4-hydroxycoumarin, malononitrile, and substituted aldehydes. For example:
- Catalyst-driven MCRs : Using ionic liquids like [BMIM][OH] (10 mol%) at 100°C yields high-purity products in aqueous media .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 20–30 minutes) and improves efficiency compared to conventional heating .
- Solvent optimization : Ethanol or water is often preferred for eco-friendly protocols, achieving yields >85% .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., NH₂ at ~2840 cm⁻¹, C≡N at ~2194 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.3–7.9 ppm) and carbon frameworks .
- HRMS : Confirms molecular weight (e.g., [M+Na]⁺ at m/z 393.0421) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the lattice) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Critical variables include:
- Catalyst selection : Ionic liquids (e.g., [BMIM][OH]) improve regioselectivity and reduce side reactions .
- Temperature control : Reactions at 80–100°C prevent decomposition of thermally sensitive intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes but may require post-reaction purification .
- Microwave irradiation : Accelerates kinetics, achieving >90% yield in minutes .
Q. How can contradictions in reported biological activities be resolved?
The compound exhibits diverse bioactivities (e.g., anti-HIV, TFF3 inhibition in cancer). To address discrepancies:
- Target validation assays : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism (e.g., TFF3 degradation in ER+ breast cancer) .
- Comparative dose-response studies : Test against multiple cell lines (e.g., MT-4 for HIV vs. MCF-7 for cancer) to identify cell-specific effects .
- Metabolite profiling : LC-MS/MS can detect degradation products that may influence activity .
Q. What crystallographic challenges arise with this compound, and how are they addressed?
Common issues include:
Q. What structural modifications enhance bioactivity?
Structure-activity relationship (SAR) studies suggest:
- Fluorophenyl substitution : Enhances lipophilicity and target binding (e.g., 3-fluorophenyl vs. 4-chlorophenyl derivatives) .
- Core rigidification : Fused chromene-pyrano systems improve metabolic stability .
- Functional group addition : Triazole moieties (via click chemistry) increase solubility and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
